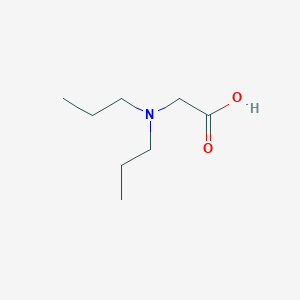

2-(dipropylamino)acetic Acid

Übersicht

Beschreibung

2-(dipropylamino)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups are mentioned, such as dipropylacetic acid, which is studied for its conformation in chloroform solutions . This compound is structurally related to primary amides and exhibits similar NMR spectra when observed in the presence of europium and ytterbium chelates .

Synthesis Analysis

The synthesis of related compounds involves various chemical routes. For instance, the synthesis of a cyclobutanol containing dipeptide is achieved through a short stereoselective route, and its hydrolysis yields a compound with enhanced antibacterial activity . Another synthesis method involves the reaction of 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution to produce 2-oxo-1,2-dihydropyridine-1-acetic acid . Alkoxymercuration followed by demercuration of 2-acylaminoacrylic acids leads to the formation of 2-alkoxy-2-acylaminopropionic acids .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various techniques. For example, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid is studied using vibrational spectroscopy and DFT calculations, revealing insights into its normal modes of vibration . The compound 2-oxo-1,2-dihydropyridine-1-acetic acid is characterized by single crystal X-ray diffraction, showing a ketonic configuration without a betaine . The structure of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid is reported along with its acidity and the structure of its alkali carboxylates .

Chemical Reactions Analysis

The chemical reactions of related compounds include the formation of stable crystalline complexes, as seen with diphenylcyclopropenone and substituted acetic acids . The reactivity of these compounds is often influenced by their functional groups, such as carboxylic acids, which participate in extensive hydrogen bonding [7, 9].

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For example, dipropylacetic acid's conformation in solution is similar to that of primary amides . The crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate exhibits extensive hydrogen bonding . The dimeric hydrogen bonding in the crystal structure of (2-methylphenoxy)acetic acid involves the carboxylate groups .

Wissenschaftliche Forschungsanwendungen

Fluorographic Detection in Polyacrylamide Gels

A fluorographic procedure using acetic acid and 2,5-diphenyloxazole demonstrated similar efficiency in radioactivity detection compared to other methods. This procedure, optimized for acetic acid solvents, offers technical advantages such as no need for pre-fixing proteins in gels and compatibility with agarose or acrylamide gels (Skinner & Griswold, 1983).

Synthesis of Acetic Acid from Methane

Research on the oxidative condensation of methane to acetic acid at 180°C in liquid sulfuric acid involved acetic acid as a key component. This process, catalyzed by palladium, represents a significant step in synthetic chemistry, showcasing a direct and selective method to produce acetic acid from methane (Periana et al., 2003).

Catalytic Hydrocarboxylation of Methanol

A novel method for producing acetic acid from CO2, methanol, and H2 was developed, featuring a Ru–Rh bimetallic catalyst and highlighting the importance of acetic acid in renewable energy and CO2 transformation processes (Qian et al., 2016).

Colorimetric Estimation of DNA

A study on the colorimetric estimation of DNA with diphenylamine showed that a more intense color is produced using a mixture of acetic and sulphuric acids, improving the sensitivity of DNA identification methods (Burton, 1956).

Formation of J-Aggregates in Squarylium Dye Derivatives

The spontaneous aggregation of squarylium dye derivatives with dipropylamino bases in spin-coated films was observed, especially when exposed to acetic acid vapor. This research contributes to the understanding of ultrafast optical responses in materials science (Tatsuura et al., 2000).

Synthesis and Antimicrobial Activity of Specific Acids

Research into the synthesis and antimicrobial activity of certain cyclobutanol containing dipeptides demonstrated the potential of acetic acid derivatives in creating antibacterial effects through biochemical mechanisms (Baldwin et al., 1986).

Review of Acetic Acid Synthesis Processes

A comprehensive review of the synthesis of acetic acid from various feedstocks through different catalytic processes highlighted the significance of acetic acid in various industrial applications, emphasizing its role in the chemical industry (Budiman et al., 2016).

Carbonylation of Methanol Research

The carbonylation of methanol to produce acetic acid is a key industrial process, with research focusing on improving the catalytic activity of rhodium and iridium complexes, demonstrating the importance of acetic acid in industrial chemistry (Thomas & Süss-Fink, 2003).

Eigenschaften

IUPAC Name |

2-(dipropylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-9(6-4-2)7-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRBEBKFXYLKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437029 | |

| Record name | Di-n-propylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dipropylamino)acetic Acid | |

CAS RN |

23590-02-5 | |

| Record name | N,N-Dipropylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23590-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

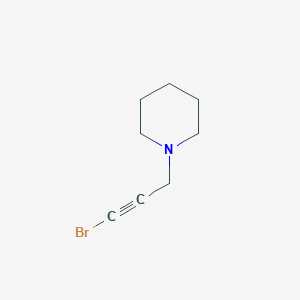

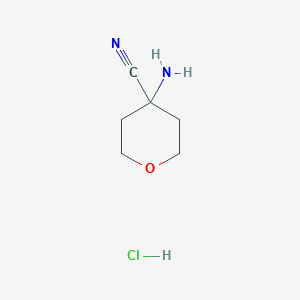

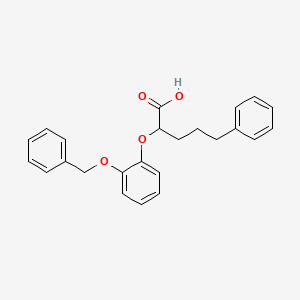

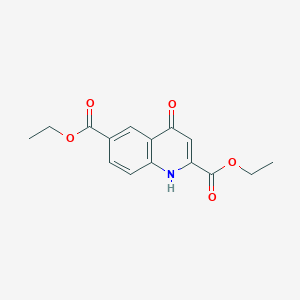

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)

![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)